2-Furanacrolein

Beschreibung

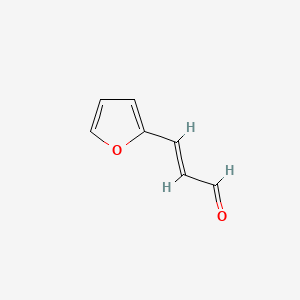

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIRCHXYMBFNFD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049295 | |

| Record name | (E)-3-(2-Furyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-(2-furyl)acrolein is a light brown powder. Cinnamon odor. (NTP, 1992), White or yellow needles; Cooked spicy-herb aroma | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

275 °F at 14 mmHg (NTP, 1992) | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

623-30-3, 39511-08-5 | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-3-(2-Furanyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39511-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-2-Furanacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039511085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanacrolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-(2-Furyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-furyl)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSQ86U3DRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

129 °F (NTP, 1992) | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Furanacrolein: Chemical Properties and Structure

Abstract

2-Furanacrolein, a derivative of the biomass-derived platform chemical furfural, is a versatile building block in organic synthesis. Its unique conjugated system, incorporating both a furan ring and an α,β-unsaturated aldehyde, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. It further delves into its reactivity, exploring key reaction mechanisms and its applications as a precursor in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The imperative for sustainable chemical processes has propelled the exploration of biomass-derived platform molecules as alternatives to petrochemical feedstocks. Furfural, readily obtained from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, stands out as a key renewable chemical.[1] From this versatile starting material, a cascade of valuable derivatives can be synthesized, with this compound (also known as 3-(2-furyl)acrolein) emerging as a particularly significant intermediate.[2]

This guide offers an in-depth exploration of the core chemical and physical characteristics of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a planar structure characterized by a furan ring connected to an acrolein moiety at the 2-position. The molecule's chemical formula is C7H6O2, and its molecular weight is 122.12 g/mol .[2] The conjugated system of double bonds, encompassing the furan ring and the propenal side chain, is central to its chemical behavior and spectroscopic properties.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 623-30-3 | [2] |

| Appearance | White to light yellow to dark green crystalline solid | [2] |

| Melting Point | 49-55 °C | [3] |

| Boiling Point | 143 °C at 37 mm Hg | [3] |

| Flash Point | 211 °F (99.4 °C) | [3] |

| Water Solubility | Insoluble | [3] |

| Storage | Store in a well-ventilated, dry place at 2-8 °C, protected from light and air. | [2] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Claisen-Schmidt condensation of furfural with acetaldehyde. This reaction is typically base-catalyzed and proceeds via an aldol condensation mechanism.

Reaction Mechanism

The synthesis involves the deprotonation of acetaldehyde by a base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated this compound.

Diagram 2: Synthesis of this compound

An overview of the reactants and products in the synthesis of this compound.

Experimental Protocol: Synthesis from Furfural and Acetaldehyde

This protocol outlines a general laboratory-scale procedure for the synthesis of this compound.

Materials:

-

Furfural

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfural in ethanol. Cool the solution in an ice bath.

-

Addition of Base and Acetaldehyde: Prepare a solution of sodium hydroxide in water and add it to the dropping funnel. Separately, prepare a solution of acetaldehyde in ethanol.

-

Reaction Execution: Slowly and simultaneously add the sodium hydroxide solution and the acetaldehyde solution to the cooled furfural solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (furan ring and vinyl) |

| ~2850 & 2750 | Weak | C-H stretching (aldehyde) |

| ~1680-1660 | Strong | C=O stretching (conjugated aldehyde) |

| ~1620-1600 | Medium-Strong | C=C stretching (conjugated) |

| ~1500-1400 | Medium | C=C stretching (furan ring) |

| ~1300-1000 | Strong | C-O stretching (furan ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[8][9][10][11][12]

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | d | 1H | Aldehydic proton (-CHO) |

| ~7.50 | d | 1H | H5 (furan ring) |

| ~7.20 | d | 1H | Vinyl proton α to carbonyl |

| ~6.70 | d | 1H | H3 (furan ring) |

| ~6.50 | dd | 1H | H4 (furan ring) |

| ~6.30 | dd | 1H | Vinyl proton β to carbonyl |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~193.0 | C=O (aldehyde) |

| ~152.0 | C2 (furan ring) |

| ~145.0 | C5 (furan ring) |

| ~130.0 | Cα (vinyl) |

| ~125.0 | Cβ (vinyl) |

| ~118.0 | C3 (furan ring) |

| ~112.0 | C4 (furan ring) |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its furan ring and the α,β-unsaturated aldehyde functionality. This dual reactivity makes it a valuable synthon for a wide range of organic transformations.[2][13][14][15]

Reactions at the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack. It can undergo a variety of reactions typical of aldehydes, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-(2-furyl)acrylic acid.

-

Reduction: Can be selectively reduced to the corresponding alcohol, 3-(2-furyl)allyl alcohol.

-

Wittig Reaction: Reacts with phosphorus ylides to extend the carbon chain and form substituted dienes.

-

Grignard and Organolithium Reactions: Undergoes addition of organometallic reagents to the carbonyl carbon.

Reactions Involving the Conjugated System

The α,β-unsaturated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles. This is a powerful method for introducing substituents at the β-position to the carbonyl group.

Reactions of the Furan Ring

The furan ring can participate in several reactions characteristic of aromatic heterocycles.

-

Electrophilic Aromatic Substitution: The furan ring is electron-rich and can undergo electrophilic substitution, primarily at the 5-position.

-

Diels-Alder Reaction: The furan moiety can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. This reaction is a key strategy for the construction of complex polycyclic systems.

Diagram 3: Reactivity of this compound

A conceptual diagram illustrating the primary modes of reactivity of this compound.

Applications in Drug Development and Medicinal Chemistry

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[16][17] Furan-containing molecules have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[16][17][18][19]

This compound serves as a valuable starting material for the synthesis of more complex furan derivatives with potential therapeutic applications. The α,β-unsaturated aldehyde functionality provides a handle for the introduction of various pharmacophores through reactions such as conjugate addition and reductive amination. The cytotoxic and anticancer activities of various furan derivatives are active areas of research, with studies exploring their mechanisms of action, including the induction of apoptosis and cell cycle arrest.[16][17][18][19][20]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is sensitive to air and light.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Conclusion

This compound is a highly versatile and valuable bio-derived building block with a rich chemical profile. Its straightforward synthesis from furfural, coupled with its diverse reactivity, makes it an attractive intermediate for the synthesis of a wide array of value-added chemicals. The presence of both a reactive aldehyde and a furan ring within a conjugated system provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures. For researchers and professionals in drug discovery and organic synthesis, a thorough understanding of the chemical properties and reactivity of this compound is essential for harnessing its full potential in the development of novel molecules and materials.

References

- 1. scispace.com [scispace.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. chemwhat.com [chemwhat.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 8. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of (E)-3-(furan-2-yl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to (E)-3-(furan-2-yl)prop-2-enal

(E)-3-(furan-2-yl)prop-2-enal, a member of the chalcone family, is an α,β-unsaturated ketone featuring a furan ring linked to a propenal moiety. This structural arrangement, consisting of two aromatic rings bridged by a three-carbon α,β-unsaturated carbonyl system, is a key pharmacophore that imparts a wide range of biological activities. The presence of the furan heterocycle, in particular, can significantly influence the molecule's pharmacological profile. Furan derivatives are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As such, (E)-3-(furan-2-yl)prop-2-enal and its analogues are of significant interest to researchers in the field of medicinal chemistry and drug discovery as potential therapeutic agents and valuable synthetic intermediates.

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of (E)-3-(furan-2-yl)prop-2-enal, offering a foundational resource for its application in further research and development.

A. Chemical Structure and Properties

The structure of (E)-3-(furan-2-yl)prop-2-enal, with the IUPAC name (2E)-3-(furan-2-yl)prop-2-enal, is characterized by a trans-configured double bond, which is the more thermodynamically stable isomer. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molecular Weight | 122.12 g/mol |

| CAS Number | 623-30-3 |

| Appearance | Pale yellow solid |

| Melting Point | 47 °C |

II. Synthesis and Purification

The most common and efficient method for the synthesis of (E)-3-(furan-2-yl)prop-2-enal and its derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone or another aldehyde.

A. Synthetic Strategy: The Claisen-Schmidt Condensation

The synthesis of (E)-3-(furan-2-yl)prop-2-enal is typically achieved through the Claisen-Schmidt condensation of furan-2-carbaldehyde (furfural) with acetaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated product. The use of a base as a catalyst is crucial for the deprotonation of the α-carbon of the acetaldehyde to form the reactive enolate.

Figure 1: Workflow for the synthesis and purification of (E)-3-(furan-2-yl)prop-2-enal.

B. Detailed Synthesis Protocol

This protocol is adapted from established Claisen-Schmidt condensation procedures for the synthesis of chalcones.[1][2][3]

Materials and Reagents:

-

Furan-2-carbaldehyde (furfural)

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Ice

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carbaldehyde (1.0 equivalent) in ethanol.

-

Catalyst Addition: In a separate beaker, prepare a solution of NaOH or KOH (1.1 equivalents) in water. Cool this solution in an ice bath.

-

Reaction: While stirring the ethanolic solution of furfural at room temperature, slowly add the chilled basic solution dropwise. Then, add acetaldehyde (1.1 equivalents) dropwise to the reaction mixture. A color change and the formation of a precipitate may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization and Precipitation: While stirring, slowly add dilute HCl to neutralize the mixture to a pH of approximately 7. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

C. Purification by Recrystallization

The crude (E)-3-(furan-2-yl)prop-2-enal can be purified by recrystallization to obtain a product of high purity. Ethanol is a commonly used solvent for the recrystallization of chalcones.

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will begin to form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

III. Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized (E)-3-(furan-2-yl)prop-2-enal.

Figure 2: Spectroscopic techniques for characterizing (E)-3-(furan-2-yl)prop-2-enal.

A. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | ~9.6 | d | ~7.8 |

| H-2 | ~6.6 | dd | ~15.8, 7.8 |

| H-3 | ~7.4 | d | ~15.8 |

| H-3' | ~6.7 | d | ~3.4 |

| H-4' | ~6.5 | dd | ~3.4, 1.8 |

| H-5' | ~7.6 | d | ~1.8 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

The large coupling constant (~15.8 Hz) between H-2 and H-3 is characteristic of a trans-alkene, confirming the (E)-configuration of the double bond.

B. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | ~193 |

| C-2 | ~126 |

| C-3 | ~140 |

| C-2' | ~152 |

| C-3' | ~113 |

| C-4' | ~116 |

| C-5' | ~146 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

C. FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | ~1660 | Strong, sharp absorption |

| C=C (Alkene) | ~1600 | Medium to strong absorption |

| C-O-C (Furan) | ~1250 and ~1050 | Strong absorptions |

| C-H (Aldehyde) | ~2820 and ~2740 | Two weak to medium bands |

| C-H (Aromatic/Vinyl) | ~3100-3000 | Medium to weak absorptions |

D. Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For (E)-3-(furan-2-yl)prop-2-enal, the molecular ion peak [M]⁺ would be observed at m/z = 122.

E. UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The extended π-system of (E)-3-(furan-2-yl)prop-2-enal is expected to result in a strong absorption in the UV region. The maximum absorption wavelength (λmax) is typically observed in the range of 300-350 nm, corresponding to the π → π* transition of the conjugated system.

IV. Potential Applications and Biological Activity

The chalcone scaffold is a privileged structure in medicinal chemistry, and the incorporation of a furan ring can enhance or modify its biological activity.

A. Antimicrobial and Other Biological Activities

Furan-containing chalcones have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antibacterial activity against Escherichia coli. The α,β-unsaturated ketone moiety is believed to be crucial for the biological activity of many chalcones, acting as a Michael acceptor and reacting with biological nucleophiles.

B. Role as a Synthetic Intermediate

(E)-3-(furan-2-yl)prop-2-enal is a valuable building block in organic synthesis. Its reactive aldehyde and alkene functionalities allow for a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules, including various heterocyclic compounds with potential therapeutic applications.

V. Conclusion

This technical guide has provided a comprehensive overview of the characterization of (E)-3-(furan-2-yl)prop-2-enal, encompassing its synthesis, purification, and detailed spectroscopic analysis. The provided protocols and data serve as a valuable resource for researchers and scientists working with this compound. The diverse biological activities associated with the furan-chalcone scaffold highlight the potential of (E)-3-(furan-2-yl)prop-2-enal as a lead compound in drug discovery and a versatile intermediate in organic synthesis. Further investigation into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential.

VI. References

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-7.

-

Kumar, A., & Sharma, G. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer research, 35(2), 811–817.

-

Recent advances in the pesticide activities of chalcone derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

-

Al-Ostath, A., Al-Qaisi, J., El-Awady, R., & Al-Tel, T. H. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 27(15), 4958.

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-7.

-

Molecules. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI.

-

Vázquez-Vuelvas, O. G., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o161–o162.

-

Rogozińska-Szymczak, M., & Wawer, I. (2018). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 23(10), 2648.

-

Der Pharma Chemica. (n.d.). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Retrieved January 6, 2026, from --INVALID-LINK--

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of 3-(Furan-2-yl)propan-1-ol. Retrieved January 6, 2026, from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde. Retrieved January 6, 2026, from --INVALID-LINK--

-

Gultyay, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

-

BenchChem. (n.d.). Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(3-Fluorophenyl)furan-2-carbaldehyde. Retrieved January 6, 2026, from --INVALID-LINK--

-

Supporting Information - Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved January 6, 2026, from --INVALID-LINK--

-

Kapoor, K., et al. (2011). (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3185.

-

PubChem. (n.d.). (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-ol. Retrieved January 6, 2026, from --INVALID-LINK--

-

ResearchGate. (n.d.). UV-Vis spectra showing the decrease of absorbance attributed to the disappearance of N-hydroxymaleimide (NHM) when reacted with furfuryl alcohol at room temperature. Retrieved January 6, 2026, from --INVALID-LINK--

-

Trevitt, A. J., et al. (2018). In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). Pharmaceutics, 10(3), 169.

-

ResearchGate. (n.d.). UV-Vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods. Retrieved January 6, 2026, from --INVALID-LINK--

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 6, 2026, from --INVALID-LINK--

-

ChemicalBook. (n.d.). (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one synthesis. Retrieved January 6, 2026, from --INVALID-LINK--

-

Semantic Scholar. (n.d.). UV/VIS-Spectroscopic Inline Measurement for the Detection of Fouling Processes during the Polymerization of N-Vinylpyrrolidone. Retrieved January 6, 2026, from --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Furanacrolein (CAS No. 623-30-3): Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 2-Furanacrolein (CAS No. 623-30-3), a versatile heterocyclic aldehyde. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes critical data on its physicochemical properties, spectroscopic profile, synthesis protocols, reactivity, and applications. Emphasis is placed on the causality behind experimental choices and established safety protocols, providing a field-proven perspective on handling and utilizing this valuable chemical intermediate.

Core Compound Identification and Physicochemical Properties

This compound, also known as 3-(2-Furyl)acrolein, is a furan-based α,β-unsaturated aldehyde. Its structure, featuring a reactive conjugated system and an aromatic heterocycle, makes it a valuable building block in the synthesis of more complex molecules, particularly in the fine chemicals and pharmaceutical industries.[1][2] The compound is found naturally in roasted coffee and rum and is characterized by a distinctive spicy, cinnamon-like odor.[3][4]

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized below. This data is essential for experimental design, from reaction setup to purification and storage. The compound typically appears as a white to light yellow or green crystalline powder.[1][3]

| Property | Value | Source(s) |

| CAS Number | 623-30-3 | [3][5][6] |

| Molecular Formula | C₇H₆O₂ | [1][3] |

| Molecular Weight | 122.12 g/mol | [1][3] |

| Melting Point | 49-55 °C | [3][5] |

| Boiling Point | 143 °C at 37 mm Hg | [3][5] |

| Flash Point | 99 °C (211 °F) | [3] |

| Solubility | Insoluble in water.[3][7] Soluble in organic solvents like dipropylene glycol.[3] | [3][7] |

| Appearance | White to light yellow to dark green powder/crystal.[1][3] | [1][3] |

| Odor Profile | Spicy, green, grassy, woody, cinnamon.[3][4] | [3][4] |

| LogP (Octanol/Water) | 1.49 - 1.74 | [3][6] |

| EINECS Number | 210-785-3 | [1][3] |

Spectroscopic Profile

While specific spectra are dependent on experimental conditions, the expected spectroscopic characteristics based on the structure of this compound are as follows:

-

¹H NMR: Protons on the furan ring would appear in the aromatic region, typically between 6.5 and 7.8 ppm. The vinyl protons of the acrolein moiety would exhibit characteristic splitting patterns in the 6.0-7.5 ppm range, with coupling constants indicative of their trans relationship. The aldehydic proton would be a highly deshielded doublet found downfield, typically above 9.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected around 190-195 ppm. Carbons of the furan ring and the double bond would appear in the 110-155 ppm range.

-

Infrared (IR) Spectroscopy: Key signals would include a strong C=O stretch for the conjugated aldehyde around 1670-1690 cm⁻¹, a C=C stretch for the alkene around 1620-1640 cm⁻¹, and C-O-C stretching from the furan ring around 1000-1300 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 122. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) or cleavage of the side chain.

Synthesis and Purification Protocols

This compound is typically synthesized via a condensation reaction between 2-furaldehyde and acetaldehyde. The Wittig reaction provides an alternative, highly controlled route to form the carbon-carbon double bond.

Synthesis via Aldol Condensation

The Claisen-Schmidt condensation, a type of mixed-aldol condensation, is a common and straightforward method. It involves the reaction of an aldehyde lacking α-hydrogens (2-furaldehyde) with one that possesses them (acetaldehyde) in the presence of a base.

Caption: Aldol condensation route to this compound.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine 2-furaldehyde (1.0 eq) and acetaldehyde (1.2 eq) in a solvent mixture of water and ethanol.

-

Causality: The excess of acetaldehyde helps to drive the reaction towards the desired product and compensates for potential self-condensation. The ice bath is critical to control the exothermic reaction and prevent unwanted side reactions.

-

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, ~10%) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

-

Causality: NaOH acts as the catalyst, deprotonating the α-carbon of acetaldehyde to form a nucleophilic enolate. Slow addition is crucial to maintain temperature control.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-furaldehyde spot has been consumed.

-

Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7. The crude product may precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts and any remaining acetaldehyde.

Synthesis via Wittig Reaction

The Wittig reaction offers excellent control over the formation of the double bond, reacting an aldehyde with a phosphonium ylide. This method is particularly useful for achieving specific stereochemistry.[8][9] The driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

Experimental Protocol: Wittig Olefination

-

Ylide Preparation: Prepare the required phosphonium ylide, (formylmethylene)triphenylphosphorane, from the corresponding phosphonium salt by deprotonation with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).

-

Causality: The ylide is highly reactive and sensitive to moisture and air. Anhydrous conditions and an inert atmosphere are mandatory to prevent its decomposition.

-

-

Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add a solution of 2-furaldehyde (1.0 eq) in THF.

-

Causality: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[8] Low temperatures help control the reaction rate and can influence the stereochemical outcome.

-

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound obtained from either method can be purified to research-grade quality.

-

Protocol: Recrystallization

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture or hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Validation: Confirm purity by measuring the melting point. A sharp melting point within the literature range (49-55 °C) indicates high purity.[3]

-

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by its three key features: the electrophilic aldehyde carbonyl, the conjugated π-system, and the electron-rich furan ring.

Caption: Key reactive sites of this compound.

-

Aldehyde Reactivity: As a typical aldehyde, it undergoes nucleophilic addition reactions at the carbonyl carbon. It can be reduced to the corresponding alcohol, oxidized to a carboxylic acid, or react with nucleophiles like Grignard reagents or organolithiums.

-

Conjugate System: The β-carbon of the alkene is electrophilic due to conjugation with the carbonyl group. This makes it susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles.

-

Furan Ring: The furan nucleus is an aromatic, electron-rich heterocycle that can undergo electrophilic aromatic substitution, typically at the 5-position.

-

Instability: this compound is sensitive to air and light.[3][7] Like many aldehydes, it can undergo autoxidation reactions, catalyzed by light and transition metals, to form peroxo acids and ultimately the corresponding carboxylic acid.[7][11] It may also engage in exothermic self-condensation or polymerization, often catalyzed by acid.[11][12]

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds and approved drugs.[13][14][15] this compound serves as a key starting material for accessing this chemical space.

Intermediate for Fine Chemicals

Its reactive nature makes it an ideal precursor for producing specialized organic compounds.[1] The aldehyde can be extended or modified, and the furan ring can be functionalized to build complex molecular architectures for materials science or other industrial applications.[1]

Role in Drug Discovery

The furan ring can act as a bioisostere for a phenyl ring, offering a different balance of hydrophilicity and lipophilicity, which is useful for optimizing the pharmacokinetic properties of a drug candidate.[14] Derivatives of this compound have been investigated for a range of biological activities.

-

Antifungal/Antimicrobial Agents: Phenylhydrazone derivatives of this compound have been studied for their action against pathogenic fungi.[16] More broadly, furan-containing compounds, especially nitrofurans, are a well-established class of synthetic antibacterial agents.[17]

-

General Bioactivity: The furan nucleus is a core component in compounds with demonstrated anti-inflammatory, anticancer, and antiviral effects.[13][14] The strategic placement of substituents on the furan ring is crucial for modulating biological activity.[14]

Caption: Use of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure personnel safety. It is classified as corrosive and can cause severe skin burns and eye damage.[12][18]

Hazard Identification and First Aid

| Hazard Class | GHS Classification | Precautionary Action |

| Skin Corrosion | Category 1B | IF ON SKIN: Immediately remove contaminated clothing. Rinse skin with water for at least 15 minutes. Seek immediate medical attention.[18][19] |

| Eye Damage | Category 1 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[18][19] |

| Acute Toxicity | Category 4 (Oral) | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Get medical help.[12] |

| Respiratory Irritation | STOT SE 3 | IF INHALED: Remove person to fresh air. If not breathing, give artificial respiration. Call a physician.[18][19] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[18] An eyewash station and safety shower must be readily accessible.[20]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Use a lab coat or flame-retardant antistatic protective clothing.

-

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

-

Temperature: Store in a cool, dry, well-ventilated place at 2-8°C.[1][3]

-

Atmosphere: The compound is air and light sensitive.[3] For long-term storage, it is advisable to store it under an inert gas like argon or nitrogen.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, and sources of ignition.[12][20]

-

Container: Keep containers tightly closed.[1] Over time, pressure may build up in the container, which should be handled with care. Periodically test for peroxide formation, especially before distillation.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 623-30-3 [m.chemicalbook.com]

- 4. 3-(2-furyl) acrolein, 623-30-3 [thegoodscentscompany.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Propenal, 3-(2-furanyl)- (CAS 623-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. BETA-(2-FURYL)ACROLEIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. This compound | 623-30-3 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. ijabbr.com [ijabbr.com]

- 14. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. karger.com [karger.com]

- 17. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. synerzine.com [synerzine.com]

- 20. 3-(5-Nitro-2-furyl)acrolein | CAS#:1874-22-2 | Chemsrc [chemsrc.com]

Physical properties of beta-(2-furyl)acrolein

An In-Depth Technical Guide to the Physical Properties of β-(2-Furyl)acrolein

Abstract

β-(2-Furyl)acrolein, a heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of complex organic molecules and finds applications in the flavor and fragrance industry.[1][2] Its utility is intrinsically linked to its distinct physical and chemical properties. This guide provides a comprehensive technical overview of these characteristics for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detailed spectroscopic signatures for identification and characterization, and its stability profile. Furthermore, this document outlines standardized, field-proven protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility.

Molecular Identity and Structure

β-(2-Furyl)acrolein, systematically named 3-(furan-2-yl)prop-2-enal, is an organic compound featuring a furan ring conjugated with an unsaturated aldehyde.[3] This conjugated system is the primary determinant of its chemical reactivity and spectroscopic properties.

Structure of β-(2-Furyl)acrolein

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-(furan-2-yl)prop-2-enal | [3] |

| CAS Number | 623-30-3 | [3][4] |

| Molecular Formula | C₇H₆O₂ | [4][5] |

| Molecular Weight | 122.12 g/mol | [1][3][5] |

| Canonical SMILES | C1=COC(=C1)C=CC=O | [1][3] |

| InChI Key | VZIRCHXYMBFNFD-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Furanacrolein, 3-(α-Furyl)propenal, Furfurylideneacetaldehyde |[2][4][5] |

Core Physicochemical Properties

The physical state and solubility of β-(2-furyl)acrolein dictate its handling, formulation, and reaction conditions. These properties are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | White, yellow, or light brown crystalline powder/needles. | Ambient | [2][3][6] |

| Odor | Cinnamon-like, spicy, green, woody. | Ambient | [3][4][6] |

| Melting Point | 48 - 55 °C (118 - 131 °F) | 760 mmHg | [4][5] |

| Boiling Point | 135 °C (275 °F) | at 14 mmHg | [3][5] |

| 143 °C (289 °F) | at 37 mmHg | [4] | |

| Flash Point | ~99 °C (210 °F) | Closed Cup | [4] |

| Water Solubility | Insoluble (<1 mg/mL at 20 °C) | Ambient | [3][5][6] |

| Solvent Solubility | Soluble in alcohol, ethanol; Sparingly soluble in Chloroform, Ethyl Acetate, Methanol. | Ambient |[1][6][7] |

The observed range in melting point (48-55 °C) may be attributed to the presence of cis/trans isomers or varying levels of purity.[4] The compound is generally encountered as the more stable trans-isomer. Its boiling point is pressure-dependent, a critical consideration for purification by distillation.[4][5] Being practically insoluble in water but soluble in common organic solvents like ethanol allows for its straightforward extraction and use in non-aqueous reaction media.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of β-(2-furyl)acrolein.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system, encompassing the furan ring and the α,β-unsaturated aldehyde, gives rise to strong absorption in the UV region. Two primary electronic transitions are expected:

-

π → π* Transition: A high-intensity absorption band corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, the λmax is typically above 200 nm.[8]

-

n → π* Transition: A lower-intensity absorption band at a longer wavelength, resulting from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group.[8]

The exact λmax is solvent-dependent, but the presence of these characteristic absorptions provides definitive evidence of the conjugated carbonyl system.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on vibrational frequencies of functional groups. For β-(2-furyl)acrolein, the following characteristic absorption bands are diagnostic:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

|---|---|---|---|

| ~3100-3150 | C-H (furan) | Stretch | Indicates the furan ring protons. |

| ~2720, ~2820 | C-H (aldehyde) | Stretch | A pair of bands characteristic of an aldehyde C-H bond (Fermi doublet).[9] |

| ~1660-1685 | C=O (carbonyl) | Stretch | The conjugated nature of the aldehyde shifts this peak to a lower frequency than a saturated aldehyde.[9] |

| ~1620-1640 | C=C (alkene) | Stretch | Confirms the presence of the carbon-carbon double bond. |

| ~1500-1580 | C=C (furan ring) | Stretch | Aromatic ring stretching vibrations. |

| ~1000-1250 | C-O-C (furan) | Stretch | Characteristic of the ether linkage within the furan ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic proton (CHO) is expected to appear far downfield (δ 9.5-9.7 ppm) as a doublet. The vinylic protons (C=CH-CH=O) will appear as doublets of doublets in the δ 6.0-7.5 ppm region, with coupling constants revealing their cis/trans geometry. The three protons on the furan ring will exhibit characteristic shifts and couplings in the aromatic region (δ 6.5-7.8 ppm).[10]

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbonyl carbon is the most deshielded, appearing around δ 190-195 ppm. The carbons of the furan ring and the double bond will resonate in the δ 110-155 ppm range.

Stability and Reactivity Profile

Understanding the stability of β-(2-furyl)acrolein is crucial for its safe handling, storage, and application in synthesis.

-

Chemical Stability: As an aldehyde with α,β-unsaturation, it is susceptible to exothermic self-condensation or polymerization reactions, which can be catalyzed by acids.[3][5]

-

Sensitivity: The compound is sensitive to air and light.[4][5][7] Atmospheric oxygen can cause autoxidation, first to peroxo acids and ultimately to the corresponding carboxylic acid (β-(2-furyl)acrylic acid).[5] This process is often autocatalytic and activated by light.[5]

-

Incompatibilities: It may react exothermically with strong reducing agents, azo compounds, dithiocarbamates, and nitrides.[5]

-

Storage Recommendations: To maintain its integrity, β-(2-furyl)acrolein should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, protected from light.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Standardized Experimental Protocols

The following protocols describe standardized methods for verifying the physical properties of β-(2-furyl)acrolein.

Melting Point Determination (Capillary Method)

This protocol provides a reliable means to assess the purity of a solid sample. A sharp melting range (typically < 2 °C) indicates high purity.

Methodology:

-

Sample Preparation: Ensure the crystalline sample of β-(2-furyl)acrolein is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).

-

Heating: If the approximate melting point is known (~50 °C), rapidly heat the apparatus to about 30 °C. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Workflow for Melting Point Determination

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which β-(2-furyl)acrolein is soluble and that does not absorb in the region of interest (e.g., ethanol, cyclohexane).

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Analysis: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Analysis: Place the pellet in the sample holder of the IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Interpretation: Identify the key functional group frequencies as outlined in Table 3.

¹H NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the solution is homogeneous.

-

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: Analyze the chemical shifts, integration (proton count), and multiplicity (splitting patterns) to confirm the structure.

Applications in Research and Development

The physical properties of β-(2-furyl)acrolein are directly relevant to its applications. Its distinct spicy, cinnamon-like odor makes it a component in the flavor and fragrance industry.[6] More significantly, its conjugated structure and reactive aldehyde group make it a versatile building block in organic synthesis.[1] It can participate in various reactions, including Michael additions and cyclizations, to form more complex heterocyclic structures that are scaffolds for pharmaceuticals and specialty materials.[2][7] Its stability and solubility characteristics are paramount for designing and optimizing these synthetic transformations.

References

- 1. Buy 3-(2-Furyl)acrolein | 623-30-3 [smolecule.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. 3-(2-Furyl)acrolein | C7H6O2 | CID 12174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 623-30-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. BETA-(2-FURYL)ACROLEIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3-(2-furyl) acrolein, 623-30-3 [thegoodscentscompany.com]

- 7. 3-(2-FURYL)ACROLEIN CAS#: 39511-08-5 [amp.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 3-(2-FURYL)ACROLEIN(39511-08-5) 1H NMR [m.chemicalbook.com]

A Spectroscopic Guide to 2-Furanacrolein: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-furanacrolein (CAS No. 623-30-3), a valuable furan-based aldehyde intermediate in advanced chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both field-proven insights and detailed methodologies for the spectroscopic characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete picture of the molecular structure and electronic properties of this compound.

Introduction: The Chemical Identity of this compound

This compound, also known as 3-(2-furyl)acrolein, is a crystalline solid with a molecular formula of C₇H₆O₂ and a molecular weight of 122.12 g/mol . Its structure features a furan ring conjugated with an unsaturated aldehyde, a system that gives rise to its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. This guide will provide a detailed examination of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, offering a robust framework for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in both the aromatic and olefinic/aldehydic regions.

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved by gentle vortexing.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data and Interpretation:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (Aldehydic) | ~9.6 | d | ~7.5 |

| H-β (Olefinic) | ~7.4 | d | ~15.5 |

| H-γ (Olefinic) | ~6.6 | dd | ~15.5, ~7.5 |

| H-5' (Furan) | ~7.6 | d | ~1.5 |

| H-4' (Furan) | ~6.5 | dd | ~3.5, ~1.5 |

| H-3' (Furan) | ~6.7 | d | ~3.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

The downfield shift of the aldehydic proton (H-α) is characteristic of its electron-deficient environment. The large coupling constant between H-β and H-γ is indicative of a trans configuration of the double bond. The distinct signals for the furan ring protons (H-3', H-4', and H-5') confirm the 2-substituted pattern.

Caption: Molecular structure of this compound with proton numbering.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the conjugation in this compound, the carbon signals are spread over a wide range.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to encompass a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (2-5 seconds) is recommended for quantitative accuracy, especially for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with the TMS signal referenced to 0.00 ppm.

Data and Interpretation:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~193 |

| C-β | ~145 |

| C-γ | ~122 |

| C-2' (Furan, substituted) | ~152 |

| C-5' (Furan) | ~147 |

| C-3' (Furan) | ~115 |

| C-4' (Furan) | ~113 |

Note: The provided chemical shifts are approximate and can be influenced by the experimental conditions.

The aldehydic carbonyl carbon resonates at a characteristic downfield position. The signals for the olefinic and furan carbons are found in the expected regions for sp² hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the carbonyl group, the carbon-carbon double bonds, and the furan ring.

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the absorbance or transmittance spectrum.

Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (furan and alkene) | Medium |

| ~2820, ~2720 | C-H stretch (aldehyde) | Medium, often two bands |

| ~1660 | C=O stretch (conjugated aldehyde) | Strong, sharp |

| ~1620 | C=C stretch (alkene) | Medium |